molecular formula C18H24F2N2O3 B6769810 N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide

Cat. No.: B6769810
M. Wt: 354.4 g/mol
InChI Key: CJGYJDRGFAKQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of difluoromethoxy and ethoxy groups further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O3/c1-2-24-15-9-13(5-6-14(15)25-16(19)20)10-21-17(23)22-11-18(12-22)7-3-4-8-18/h5-6,9,16H,2-4,7-8,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGYJDRGFAKQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)N2CC3(C2)CCCC3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, often under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step involves the use of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the difluoromethoxy group.

    Attachment of the ethoxy group: This is typically done through an etherification reaction using an appropriate alkylating agent.

    Final coupling: The final step involves coupling the intermediate with a carboxamide group, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups enhance its binding affinity and specificity. The spirocyclic structure provides stability and resistance to metabolic degradation, allowing for prolonged activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Bromomethyl methyl ether
  • 4-Methoxyphenethylamine

Uniqueness

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-2-azaspiro[3.4]octane-2-carboxamide stands out due to its unique spirocyclic structure, which provides enhanced stability and reactivity. The presence of both difluoromethoxy and ethoxy groups further distinguishes it from similar compounds, offering a combination of properties that are beneficial for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.